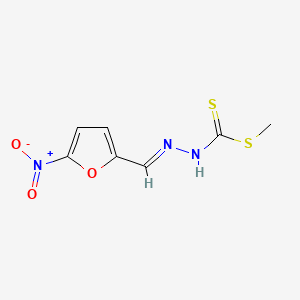
Heptapentacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular weight of 801.5309 and is characterized by its linear structure consisting of 57 carbon atoms and 116 hydrogen atoms . This compound is part of the higher alkanes, which are known for their stability and non-reactivity under standard conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptapentacontane can be synthesized through various methods, including the catalytic hydrogenation of higher alkenes or the polymerization of smaller alkanes. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as platinum or palladium to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, this compound is produced through the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into liquid hydrocarbons. This process involves the use of iron or cobalt catalysts and operates at temperatures ranging from 150 to 300°C and pressures of 10 to 40 bar .
Analyse Chemischer Reaktionen
Types of Reactions
Heptapentacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst such as platinum.
Reduction: Involves hydrogen gas and a metal catalyst.
Substitution: Utilizes halogens like chlorine or bromine and UV light to initiate the reaction.
Major Products Formed
Oxidation: Produces carbon dioxide and water.
Reduction: Results in the formation of smaller alkanes.
Substitution: Yields halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Heptapentacontane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Wirkmechanismus
The mechanism of action of heptapentacontane involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to form stable interactions with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexapentacontane (C56H114)
- Octapentacontane (C58H118)
- Nonapentacontane (C59H120)
Uniqueness
Heptapentacontane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other similar compounds. Its stability and non-reactivity make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
5856-67-7 |
|---|---|
Molekularformel |
C57H116 |
Molekulargewicht |
801.5 g/mol |
IUPAC-Name |
heptapentacontane |
InChI |
InChI=1S/C57H116/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-57H2,1-2H3 |
InChI-Schlüssel |
LKRIKFXSOWDANL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



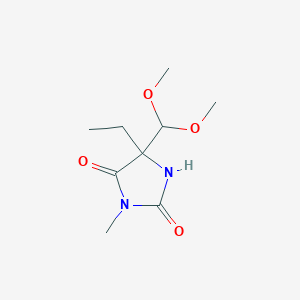
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)

![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
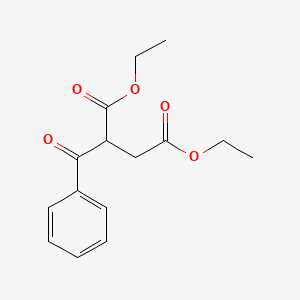
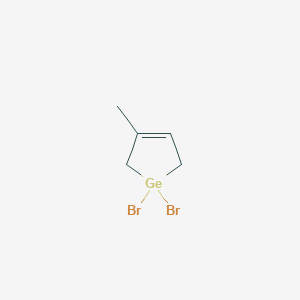

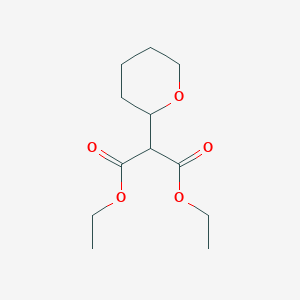
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
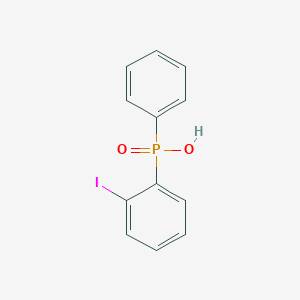
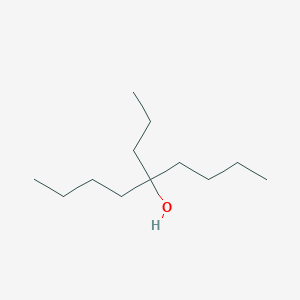
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
